2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Thioether Formation: The indole derivative can be reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an isoxazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thioether linkage.
Reduction: Reduction reactions can occur at the acetamide group or the isoxazole ring.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorobenzyl group and the isoxazole ring may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
The unique combination of the fluorobenzyl group, indole core, thioether linkage, and isoxazole ring in 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-14-9-20(24-27-14)23-21(26)13-28-19-12-25(18-8-3-2-7-17(18)19)11-15-5-4-6-16(22)10-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIKVUYNCBPAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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